Isobutyl Oleate: A Technical Guide for Researchers and Drug Development Professionals
Isobutyl Oleate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on Isobutyl Oleate (CAS Number: 10024-47-2)
This technical guide provides a comprehensive overview of isobutyl oleate, a fatty acid ester with significant applications in various scientific and industrial fields, including pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and safety.
Core Chemical Information
CAS Number: 10024-47-2
Molecular Formula: C₂₂H₄₂O₂
Physicochemical Properties
Isobutyl oleate is the ester of oleic acid and isobutanol. It is a clear, colorless to pale yellow oily liquid. Key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 338.57 g/mol | |
| Density | 0.86 - 0.87 g/cm³ at 20°C | |
| Boiling Point | 411.2°C at 760 mmHg | |
| Flash Point | 87.4°C (189°F) | |
| Saponification Value | 163 - 173 mg KOH/g | |
| Iodine Value | 70 - 100 g I₂/100g | |
| Acid Value | ≤ 1.0 mg KOH/g | |
| Solubility | Insoluble in water. Soluble in nonpolar solvents like diethyl ether, hexane, and toluene. Miscible with oils and fats. | |
| Refractive Index | ~1.456 |
Synthesis of Isobutyl Oleate
Isobutyl oleate is primarily synthesized through the esterification of oleic acid with isobutanol. This reaction can be catalyzed by acids or enzymes.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a general laboratory-scale synthesis of isobutyl oleate.
Materials:
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Oleic acid
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Isobutanol
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Sulfuric acid (concentrated, as catalyst)
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Sodium bicarbonate solution (5% w/v)
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Anhydrous sodium sulfate
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine oleic acid and isobutanol. A molar excess of isobutanol is typically used to drive the reaction towards the product.
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Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
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Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted oleic acid.
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Wash again with water until the aqueous layer is neutral.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter to remove the drying agent.
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Remove the excess isobutanol and any other volatile impurities using a rotary evaporator to obtain the crude isobutyl oleate.
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The product can be further purified by vacuum distillation if required.
Enzymatic Synthesis
Enzymatic synthesis using lipases offers a milder and more specific alternative to acid catalysis. The reaction typically involves the same reactants but is carried out at lower temperatures in the presence of an immobilized lipase.
Applications in Drug Development
Isobutyl oleate serves as a valuable excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems. Its properties as an emollient and solvent make it suitable for various dermatological and cosmetic preparations.
Role as a Penetration Enhancer
One of the key applications of isobutyl oleate in drug delivery is its function as a penetration enhancer. Penetration enhancers are compounds that reversibly decrease the barrier resistance of the stratum corneum, allowing for increased permeation of active pharmaceutical ingredients (APIs) through the skin. Fatty acid esters like isobutyl oleate are believed to enhance penetration by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the fluidity of the lipid bilayers and facilitating drug diffusion.
Safety and Toxicology
Based on available data, isobutyl oleate is considered to have a low order of toxicity. A summary of toxicological information is provided below:
| Endpoint | Result | Species | Reference |
| Oral LD50 | > 2000 mg/kg | Rat | |
| Skin Irritation | May cause skin irritation | ||
| Eye Irritation | May cause eye irritation | ||
| Inhalation | May cause mild respiratory irritation |
It is important to handle isobutyl oleate in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety glasses.
Visualizations
Synthesis of Isobutyl Oleate via Fischer Esterification
Caption: A diagram illustrating the acid-catalyzed esterification of oleic acid and isobutanol to produce isobutyl oleate.
Proposed Mechanism of Action as a Skin Penetration Enhancer
Caption: A simplified model of how isobutyl oleate may enhance drug penetration through the skin by disrupting the lipid bilayer.
